Cy7

描述

作用机制

- Cy7 primarily targets biological structures for imaging purposes. Its absorption and emission properties lie in the near-infrared (NIR) range (excitation/emission maximum at 750/776 nm) .

- In biological applications, this compound can be chemically linked to nucleic acids (DNA, RNA) or protein molecules. This allows visualization and quantification of these biomolecules .

- Fluorescence resonance energy transfer (FRET) studies also benefit from this compound’s NIR fluorescence .

- Impact on Bioavailability : this compound’s water solubility and stability influence its bioavailability .

- Environmental factors affect this compound’s efficacy and stability:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Result of Action

Action Environment

准备方法

合成路线及反应条件

CY7 的合成通常涉及吲哚啉或苯并吲哚衍生物与多甲川桥的缩合。 反应条件通常包括使用强酸或强碱来促进共轭体系的形成. 例如,磺化七甲川花菁染料的合成涉及吲哚啉衍生物与磺化多甲川桥在酸性条件下的反应 .

工业生产方法

在工业环境中,this compound 的生产涉及使用自动化反应器和严格的质量控制措施进行大规模合成,以确保染料的纯度和一致性。 该过程可能包括多个纯化步骤,例如重结晶和色谱法,以去除杂质并达到所需的产物质量 .

化学反应分析

反应类型

CY7 会发生各种化学反应,包括:

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾.

主要产物

这些反应产生的主要产物包括具有改变的光物理性质的各种 this compound 衍生物,例如增加水溶性或增强荧光强度 .

科学研究应用

CY7 在科学研究中具有广泛的应用,包括:

化学: This compound 用作研究分子相互作用和化学反应的荧光探针.

生物学: 在生物学研究中,this compound 用于标记生物分子,例如核酸和蛋白质,以可视化和量化它们在细胞和组织中的存在.

医学: This compound 用于医学影像,特别是用于小动物的体内成像,因为它具有近红外荧光特性,允许深层组织穿透.

工业: This compound 用于生产光存储介质,例如 CD-R 和 DVD-R 光盘,它增强了记录层的灵敏度和稳定性.

作用机理

This compound 的作用机制涉及它在近红外区域吸收和发射光的能力。染料的共轭体系允许有效吸收光,从而激发电子到更高能量状态。 返回基态后,染料会发射荧光,可以检测和测量 . This compound 的分子靶点包括核酸和蛋白质,这些分子可以用染料标记以进行可视化和量化 .

相似化合物的比较

CY7 是花菁染料家族的一部分,其中包括其他化合物,如 CY3、CY5 和 CY5.5。 这些染料的光物理性质不同,例如吸收和发射波长,因为它们的化学结构不同. 例如:

CY3: 在 550 nm 激发,在 570 nm 发射。

CY5: 在 650 nm 激发,在 670 nm 发射。

CY5.5: 在 675 nm 激发,在 694 nm 发射.

属性

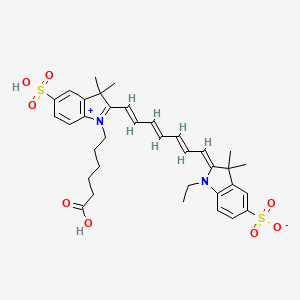

IUPAC Name |

(2Z)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42N2O8S2/c1-6-36-29-20-18-25(46(40,41)42)23-27(29)34(2,3)31(36)15-11-8-7-9-12-16-32-35(4,5)28-24-26(47(43,44)45)19-21-30(28)37(32)22-14-10-13-17-33(38)39/h7-9,11-12,15-16,18-21,23-24H,6,10,13-14,17,22H2,1-5H3,(H2-,38,39,40,41,42,43,44,45) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWUESRDTYLNDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42N2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cy7 emits fluorescence in the NIR range (650-900 nm). This region offers reduced tissue scattering and absorption, allowing for deeper tissue penetration and improved signal-to-background ratios compared to visible light fluorescence. [, , , ]

A: this compound is often conjugated to biomolecules like antibodies, peptides, or nanoparticles. This conjugation enables targeted delivery of the dye to specific cells or tissues of interest for imaging and tracking. [, , , , , , , , ]

A: Researchers successfully employed this compound-labeled anti-TAG-72 monoclonal antibodies to target tumor-associated glycoprotein (TAG)-72 in colorectal cancer xenograft mice. The study demonstrated the tumor-targeting capabilities of this compound-labeled antibodies in living organisms, highlighting their potential as an alternative modality for tumor imaging. []

A: Yes, a study demonstrated the successful use of this compound-labeled mannose for targeted imaging of tumor-associated macrophages (TAMs) in xenograft tumors. The researchers observed a high uptake of this compound-labeled mannose by TAMs in tumor tissues, enabling their visualization in vivo. []

A: Research suggests this compound's potential for guiding surgical procedures. For instance, intraperitoneal injection of this compound-based nanomicelles has shown promise for enhanced NIR fluorescence imaging and surgical navigation in abdominal tumors. []

A: Yes, this compound exhibits photothermal conversion properties, making it suitable for photothermal therapy (PTT). In PTT, the absorbed NIR light is converted into heat, which can be used to selectively destroy tumor cells. [, , ]

A: Researchers developed this compound-conjugated cerasomes loaded with doxorubicin for combined chemo-photothermal therapy of colorectal cancer. This approach combines the targeted delivery and photothermal properties of this compound with the chemotherapeutic action of doxorubicin for enhanced treatment efficacy. []

A: One limitation is the potential for non-specific binding of this compound-conjugated antibodies, particularly to monocytes, which can lead to false-positive results in flow cytometry. This issue can be addressed by using appropriate blocking reagents or alternative fluorochromes. [, ]

A: One approach involves developing this compound-based nanotheranostics with catalase-like activity. This design aims to enhance photodynamic therapy (PDT) by increasing singlet oxygen generation and ameliorating PDT efficiency through the catalytic decomposition of H2O2. []

A: Computational methods, like density functional theory (DFT), are valuable for predicting the properties and behavior of this compound derivatives. For example, DFT calculations can be used to evaluate ring strain energies of cyclic olefins for optimizing ring-opening metathesis polymerization reactions involving this compound. []

A: Yes, this compound can be incorporated into multimodal nanoparticles for enhanced diagnostic capabilities. For example, researchers developed a multimodal nanoprobe combining superparamagnetic iron oxide nanoparticles (SPIONs) with this compound and a nanobody targeting plexind1. This approach allowed for magnetic particle imaging (MPI), fluorescence imaging (FLI), and computed tomography angiography (CTA) of atherosclerotic plaques in mice. []

A: Yes, researchers have designed NIR fluorescent oligonucleotide probes utilizing this compound and Cy5.5 for detecting protein-DNA interactions based on FRET. The FRET efficiency between the two dyes was sensitive to protein binding and exonuclease activity, demonstrating the potential of this approach for studying biomolecular interactions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrrolo[1,2-a]pyrimidine](/img/structure/B7980946.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine oxalate](/img/structure/B7980964.png)

![[(1S,2S)-2-azaniumylcyclopentyl]azanium;dichloride](/img/structure/B7980989.png)